Dimethyl 3,3'-oxydipropanoate
Description
This article focuses on comparing its structural, physicochemical, and functional properties with those of key analogs.
Properties
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJXZZZMCWJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3’-oxydipropanoate can be synthesized through the esterification of 3,3’-oxydipropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of dimethyl 3,3’-oxydipropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-oxydipropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,3’-oxydipropanoic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3,3’-oxydipropanoic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 3,3’-oxydipropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of dimethyl 3,3’-oxydipropanoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as an ester, participating in nucleophilic substitution and hydrolysis reactions. Its effects in biological systems are still under investigation, but it is believed to interact with enzymes and other proteins.
Comparison with Similar Compounds
Dimethyl 3,3'-Thiodipropanoate
Structural Differences : Replaces the oxygen atom in the ether linkage with sulfur (thioether group).
Key Data :
Functional Comparison :
- The thioether group (S) in dimethyl 3,3'-thiodipropanoate enhances nucleophilicity compared to the ether (O) in the oxy variant, making it more reactive in alkylation or oxidation reactions .
- Both compounds serve as intermediates, but sulfur’s larger atomic size may influence solubility and steric effects in target molecules.
Dimethyl 3,3'-(Benzylazanediyl)dipropanoate
Structural Differences : Features a benzyl-substituted nitrogen (azanediyyl group) instead of oxygen.
Key Data :
Functional Comparison :
Dimethyl 3,3'-(Pyrazine-2,5-diyl)dipropanoate
Structural Differences : Replaces the oxygen bridge with a pyrazine heterocycle.
Key Data :
Functional Comparison :
- The pyrazine ring introduces aromatic nitrogen atoms, enabling coordination chemistry and electronic conjugation, useful in optoelectronic materials or bioactive molecules .
- Compared to the ether-linked compound, this variant’s rigidity and planar structure may limit conformational flexibility in synthesis.
Diethyl 3,3'-Azediylpropanoate
Structural Differences : Ethyl ester groups and an amine (azediyl) linkage.
Key Data :
Functional Comparison :
- The ethyl ester groups increase hydrophobicity compared to methyl esters, affecting solubility in organic solvents.
- The amine linkage offers sites for further functionalization (e.g., quaternization or Schiff base formation).
Research Findings and Implications
- Reactivity Trends : Oxygen and sulfur variants (ether vs. thioether) exhibit distinct nucleophilicities, impacting their roles in substitution reactions . Nitrogen-containing analogs (e.g., benzylazanediyl) enable hydrogen bonding and catalytic interactions .
- Functionalization Potential: Pyrazine-linked derivatives demonstrate versatility in introducing aromatic heterocycles, critical for drug design .
- Physicochemical Properties : Molecular weight and substituents (methyl vs. ethyl esters, aromatic groups) influence solubility, stability, and application scope.
Biological Activity
Dimethyl 3,3'-oxydipropanoate (DMOD) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DMOD, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by its two propanoate moieties linked by an oxygen atom. Its molecular formula is , and it has a molecular weight of approximately 216.28 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its observed activities.
Biological Activity Overview
Research indicates that DMOD exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that DMOD has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : DMOD has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.
The mechanisms through which DMOD exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical cellular processes. For instance, studies have indicated that DMOD may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification pathways .
Antimicrobial Activity
A study conducted to evaluate the antimicrobial effects of DMOD found that it exhibited significant activity against several pathogenic bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods. The results are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that DMOD could inhibit cell growth effectively. The IC50 values for different cancer types are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
Case Studies
- Antimicrobial Efficacy : A case study examined the use of DMOD as a potential therapeutic agent against Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential for clinical applications in treating infections caused by resistant strains.
- Cancer Cell Proliferation : Another case study focused on the effects of DMOD on MCF-7 breast cancer cells. Results indicated that treatment with DMOD led to apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
